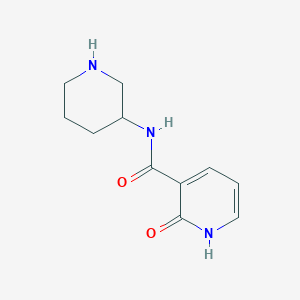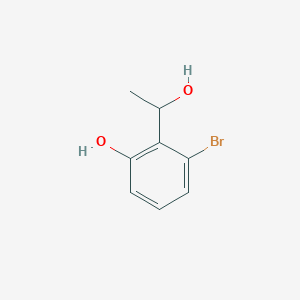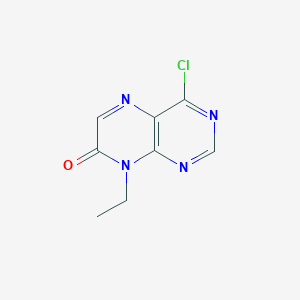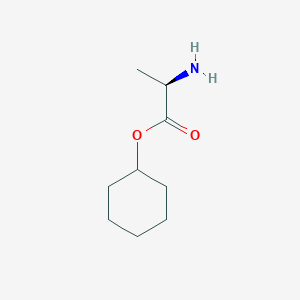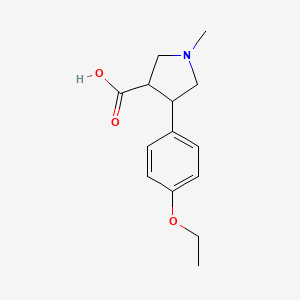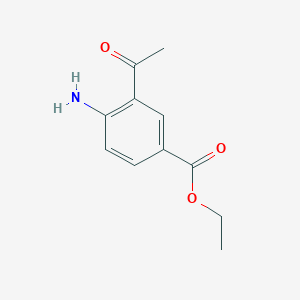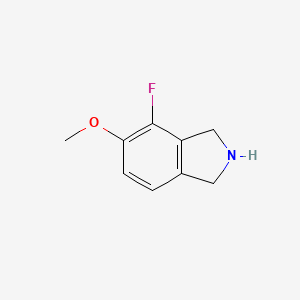
4-Fluoro-5-methoxyisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methoxyisoindoline is a chemical compound with the molecular formula C9H10FNO It is characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 5th position on the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxyisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 5-methoxyphthalic anhydride.
Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with 5-methoxyphthalic anhydride under acidic conditions to form the isoindoline ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxyisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Fluoro-5-methoxyisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxyisoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroisoindoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyisoindoline: Lacks the fluorine atom, which can influence its chemical properties and interactions.
4-Chloro-5-methoxyisoindoline:
Uniqueness
4-Fluoro-5-methoxyisoindoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10FNO/c1-12-8-3-2-6-4-11-5-7(6)9(8)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
BKQNHBCTNHZNFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CNC2)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12999142.png)
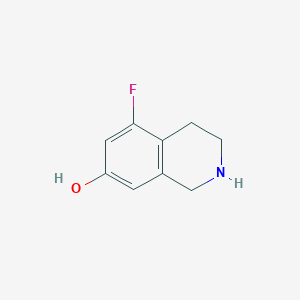
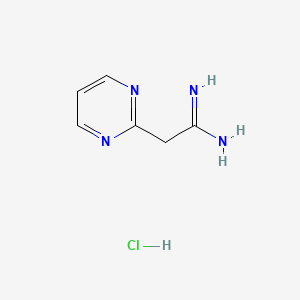
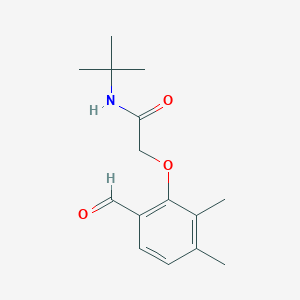
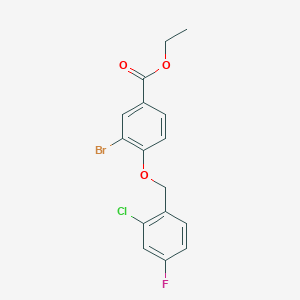
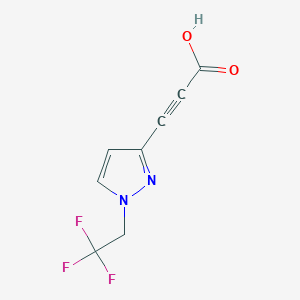
![2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12999183.png)
